molecular formula C21H23ClF3N3O3 B1193723 VBIT-4 CAS No. 2086257-77-2

VBIT-4

Numéro de catalogue: B1193723
Numéro CAS: 2086257-77-2
Poids moléculaire: 457.9 g/mol
Clé InChI: QYSQXVAEFPWMEM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

VBIT-4 est un inhibiteur de l'oligomérisation du canal anionique dépendant du voltage 1 (VDAC1). Son affinité de liaison (Kd) est d'environ 17 μM. VDAC1 est une protéine de la membrane mitochondriale externe qui joue un rôle crucial dans la survie cellulaire et la signalisation de la mort cellulaire, y compris l'apoptose . This compound a suscité l'intérêt en raison de ses applications thérapeutiques potentielles.

Applications De Recherche Scientifique

VBIT-4’s versatility extends across scientific disciplines:

Mécanisme D'action

Target of Action

The primary target of VBIT-4 is the Voltage-Dependent Anion Channel 1 (VDAC1) . VDAC1 is a protein located on the outer mitochondrial membrane and serves as a convergence point for a variety of cell survival and death signals, including apoptosis .

Mode of Action

This compound acts as an inhibitor of VDAC1 oligomerization . It directly interacts with VDAC1 and prevents its oligomerization . This interaction results in the inhibition of apoptosis, a form of programmed cell death .

Biochemical Pathways

This compound’s action on VDAC1 affects several biochemical pathways. It inhibits VDAC1 oligomerization, which is involved in mitochondria-mediated apoptosis . By doing so, it protects against apoptosis-associated mitochondrial dysfunction . This includes restoring dissipated mitochondrial membrane potential, thus preserving cell energy and metabolism, decreasing reactive oxidative species production, and preventing the detachment of hexokinase bound to mitochondria and disruption of intracellular Ca2+ levels .

Result of Action

The inhibition of VDAC1 oligomerization by this compound results in the prevention of apoptosis and protection against mitochondrial dysfunction . This leads to the preservation of cell energy and metabolism, decreased production of reactive oxidative species, and the prevention of mitochondrial disruptions . These effects make this compound a potential therapeutic agent for diseases associated with enhanced apoptosis, such as neurodegenerative and cardiovascular diseases .

Safety and Hazards

VBIT-4 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Analyse Biochimique

Biochemical Properties

VBIT-4 plays a crucial role in biochemical reactions by interacting with the voltage-dependent anion channel 1 (VDAC1) located on the outer mitochondrial membrane. This compound inhibits the oligomerization of VDAC1, which is a key process in mitochondrion-mediated apoptosis. By preventing VDAC1 oligomerization, this compound helps to maintain mitochondrial membrane potential, reduce reactive oxygen species production, and prevent the detachment of hexokinase from mitochondria .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting apoptosis, thereby protecting cells from programmed cell death. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism by maintaining mitochondrial function and reducing oxidative stress. This compound has been shown to decrease the release of mitochondrial DNA, reduce interferon signaling, and mitigate disease severity in models of systemic lupus erythematosus .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with VDAC1. This compound binds to VDAC1 with a binding affinity (Kd) of 17 μM, inhibiting its oligomerization and subsequent apoptosis. This inhibition helps to restore dissipated mitochondrial membrane potential, decrease reactive oxygen species production, and prevent the disruption of intracellular calcium levels. This compound also prevents the detachment of hexokinase from mitochondria, thereby maintaining cellular energy and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has demonstrated stability and efficacy in inhibiting apoptosis and protecting against mitochondrial dysfunction in both in vitro and in vivo studies. Long-term effects of this compound include sustained protection against apoptosis-associated mitochondrial dysfunction and maintenance of cellular function .

Metabolic Pathways

This compound is involved in metabolic pathways related to mitochondrial function. It interacts with enzymes and cofactors involved in maintaining mitochondrial membrane potential, reducing reactive oxygen species production, and preventing the detachment of hexokinase from mitochondria. These interactions help to maintain cellular energy and metabolism, thereby supporting overall cellular function .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It accumulates in mitochondria, where it exerts its protective effects by inhibiting VDAC1 oligomerization and preventing apoptosis. The localization and accumulation of this compound within mitochondria are crucial for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria. This compound targets the outer mitochondrial membrane protein VDAC1, where it inhibits oligomerization and prevents apoptosis. The targeting signals and post-translational modifications that direct this compound to mitochondria are essential for its activity and function .

Méthodes De Préparation

Les voies de synthèse de VBIT-4 ne sont pas largement documentées, mais il peut être obtenu par synthèse chimique. Malheureusement, les conditions de réaction spécifiques restent non divulguées. Pour la production industrielle, des processus d'optimisation et de mise à l'échelle seraient nécessaires.

Analyse Des Réactions Chimiques

VBIT-4 subit probablement diverses réactions, bien que les détails précis soient rares. Voici quelques réactions potentielles :

    Oxydation : this compound peut participer à des processus redox.

    Substitution : Il pourrait réagir avec des nucléophiles ou des électrophiles.

    Réactifs courants : Bien que cela ne soit pas confirmé, des réactifs comme les oxydants, les agents réducteurs et les acides de Lewis pourraient être impliqués.

    Produits principaux : Ceux-ci pourraient inclure des complexes VDAC1 modifiés ou des dérivés.

4. Applications de la recherche scientifique

La polyvalence de this compound s'étend à travers les disciplines scientifiques :

5. Mécanisme d'action

Le mécanisme exact reste spéculatif, mais this compound module probablement l'oligomérisation de VDAC1. En empêchant une agrégation excessive de VDAC1, il peut maintenir l'intégrité mitochondriale, réduire l'apoptose et restaurer l'homéostasie cellulaire.

Comparaison Avec Des Composés Similaires

Bien que l'unicité de VBIT-4 soit notable, d'autres inhibiteurs de VDAC1 existent. Des recherches supplémentaires pourraient éclairer les distinctions et les synergies entre ces composés.

Propriétés

IUPAC Name

N-(4-chlorophenyl)-4-hydroxy-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClF3N3O3/c22-15-1-3-16(4-2-15)26-20(30)13-18(14-29)28-11-9-27(10-12-28)17-5-7-19(8-6-17)31-21(23,24)25/h1-8,18,29H,9-14H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSQXVAEFPWMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)OC(F)(F)F)C(CC(=O)NC3=CC=C(C=C3)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2086257-77-2
Record name N-(4-chlorophenyl)-4-hydroxy-3-(4-(4-(trifluoromethoxy)phenyl)piperazin-1-yl)butanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.